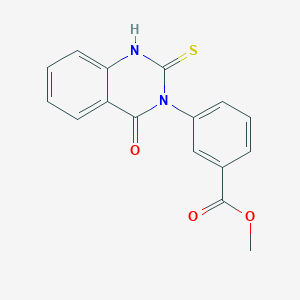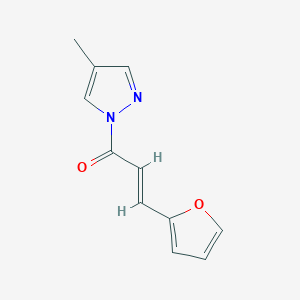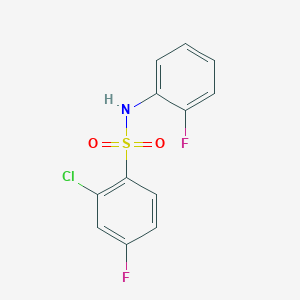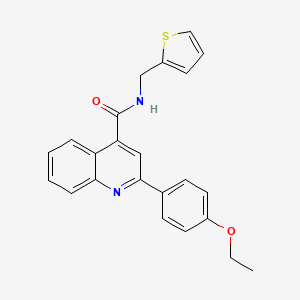
methyl 3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzoate is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzoate typically involves multi-step organic reactions. One common method might include the following steps:
Formation of Quinazolinone Core: Starting with an anthranilic acid derivative, cyclization with an appropriate reagent (e.g., formamide) can form the quinazolinone core.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution using a thiol reagent.
Esterification: The final step involves esterification with methyl benzoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Carboxylic acids.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Used in the development of new materials or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action of methyl 3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzoate would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, modulating their activity. The sulfanyl group and quinazolinone core could play crucial roles in binding to molecular targets and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: Compounds with similar core structures but different substituents.
Thioesters: Compounds with similar sulfanyl groups but different core structures.
Uniqueness
Methyl 3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzoate is unique due to the combination of its quinazolinone core, sulfanyl group, and benzoate ester. This combination might confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H12N2O3S |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
methyl 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoate |
InChI |
InChI=1S/C16H12N2O3S/c1-21-15(20)10-5-4-6-11(9-10)18-14(19)12-7-2-3-8-13(12)17-16(18)22/h2-9H,1H3,(H,17,22) |
InChI Key |
LTPDJBBTXDDEJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-5-oxopentanoic acid](/img/structure/B10969302.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B10969312.png)

![3-{[4-(2-Chlorobenzyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10969320.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine](/img/structure/B10969327.png)
![3-[(2-chlorophenoxy)methyl]-5-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B10969329.png)
![2,3-dihydro-1H-indol-1-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B10969334.png)


![2-(2,3-dimethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969357.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969358.png)


![2-{[(4-bromophenyl)sulfonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10969370.png)
